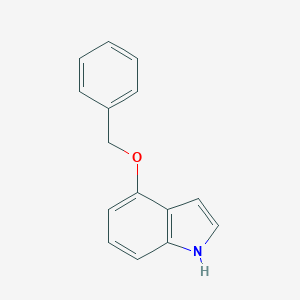

4-Benzyloxyindole

説明

Significance of the Indole (B1671886) Nucleus in Chemical and Biological Sciences

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) ring and a pyrrole (B145914) ring, is a fundamental scaffold in organic chemistry and holds immense significance in biological sciences cymitquimica.comwikipedia.orgjpionline.orgnih.gov.

The indole moiety is widely distributed in nature, notably as a core component of the essential amino acid tryptophan and the neurotransmitter serotonin (B10506) wikipedia.orgjpionline.orgnih.govontosight.ai. Indole alkaloids, a significant subset of natural products, number over 4100 different compounds mdpi.comnih.gov. These alkaloids are found in various organisms, including plants like Peganum harmala and Physostigma venenosum, and fungi such as psilocybin mushrooms wikipedia.org. Marine organisms, including sponges and algae, are also rich sources of indole-containing natural products with diverse structures and activities nih.govmdpi.comnih.gov. Examples of indole-containing natural products include the antiarrhythmic agent ajmaline, the anticholinergic poisoning treatment physostigmine, and the antitumor agent vincristine (B1662923) mdpi.comnih.gov.

Indole derivatives are crucial in the development of bioactive molecules and pharmaceuticals due to their diverse pharmacological properties jpionline.orgnih.govbohrium.com. The indole nucleus is considered a "privileged structure" in drug discovery, meaning it is found in many biologically active compounds that bind to various receptors and enzymes ontosight.ai. Indole-containing molecules exhibit a broad spectrum of activities, including antioxidant, antibacterial, antiviral, anti-inflammatory, and anticancer properties cymitquimica.comnbinno.comjpionline.org. They are key components in drugs targeting various conditions, such as neurological disorders, cancer, viral infections, hypertension, and pain chemimpex.comnbinno.comminglangchem.comjpionline.org. Examples of marketed drugs containing the indole moiety include delavirdine (B1662856) for HIV treatment and apaziquone (B118365) for cancer treatment bohrium.com.

Indole and its derivatives play important roles in various cellular processes and signaling pathways, particularly in bacteria and in interspecies and interkingdom interactions wikipedia.orgresearchgate.netuaeh.edu.mxpsu.edu. Indole is produced by many bacteria, primarily from the degradation of tryptophan by the enzyme tryptophanase wikipedia.orguaeh.edu.mxpsu.eduresearchgate.net. It acts as a signaling molecule regulating diverse bacterial behaviors, including biofilm formation, virulence, resistance to drugs, plasmid stability, and cell division wikipedia.orgresearchgate.netuaeh.edu.mxpsu.eduresearchgate.netfrontiersin.org. Indole signaling is also implicated in communication between bacteria and their hosts, influencing processes like intestinal homeostasis and immune responses in humans, as well as defense systems and growth in plants wikipedia.orgresearchgate.netpsu.edu.

Overview of Research Trajectories for 4-Benzyloxyindole

Research involving this compound spans several key trajectories in academic chemistry. It is widely utilized as a versatile intermediate and building block in organic synthesis for the creation of more complex molecular architectures chemimpex.comcymitquimica.com. Its unique structure, featuring the benzyl (B1604629) ether moiety, enhances its reactivity, making it suitable for various chemical transformations chemimpex.comcymitquimica.com.

In medicinal chemistry, this compound serves as a valuable starting material for the synthesis of various bioactive compounds and potential therapeutic agents chemimpex.comnbinno.comminglangchem.com. Research has explored its use in synthesizing derivatives with potential anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities nbinno.com. It has been specifically investigated as a building block for creating serotonin receptor agonists, melatonin (B1676174) receptor agonists, and dopamine (B1211576) receptor agonists nbinno.com. Studies have also utilized this compound in the synthesis of derivatives with potential activity against cancer cell lines and as potential antiviral agents, such as against HIV by inhibiting reverse transcriptase nbinno.com. It has been employed in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives and as a reactant in the preparation of HCV inhibitors sigmaaldrich.comchemicalbook.com. Furthermore, it has been used in the synthesis of compounds relevant to neurological disorders and in the development of selective serotonin reuptake inhibitors (SSRIs) chemimpex.comminglangchem.com.

Beyond pharmaceuticals, this compound finds application in other areas of chemical research. It is used as an intermediate in the synthesis of various organic compounds, including those relevant to the production of dyes and agrochemicals chemimpex.comminglangchem.com. Its properties also lend themselves to applications in material science, where it can be incorporated into polymers, coatings, and resins to enhance their performance characteristics minglangchem.com. Research also explores the modification of this compound to create fluorescent probes for biological imaging and tracking cellular processes chemimpex.comchemimpex.com.

The synthesis of this compound itself remains an area of academic interest, with ongoing research into developing efficient and scalable synthetic routes nbinno.comorgsyn.orgkzoo.edu.

Here is a summary of some research findings related to this compound:

| Research Area | Key Findings / Applications | Source(s) |

| Organic Synthesis | Versatile building block for complex molecules; enhanced solubility and reactivity due to benzyl ether moiety. Used in synthesis of 4-alkyloxy-aminoalkyl indole derivatives. | chemimpex.comcymitquimica.comsigmaaldrich.comchemicalbook.com |

| Medicinal Chemistry | Intermediate for bioactive compounds; potential anti-inflammatory, anti-cancer, anti-viral, anti-microbial activities. Building block for receptor agonists (serotonin, melatonin, dopamine). Used in synthesis of potential HIV and HCV inhibitors. | chemimpex.comnbinno.comsigmaaldrich.comminglangchem.comchemicalbook.com |

| Pharmaceuticals | Used in the synthesis of therapeutic agents for neurological disorders and cancer; intermediate for SSRIs. | chemimpex.comminglangchem.com |

| Agrochemicals | Intermediate in the development of pesticides and fungicides. | chemimpex.comminglangchem.com |

| Material Science | Incorporation into polymers, coatings, and resins to enhance properties. | minglangchem.com |

| Biological Imaging | Can be modified to create fluorescent probes. | chemimpex.comchemimpex.com |

| Synthesis Methodology | Development of efficient synthetic routes, including variations of Fischer indole synthesis and palladium-catalyzed reactions. | nbinno.comminglangchem.comorgsyn.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFVSIDBFJPKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174155 | |

| Record name | 4-(Phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20289-26-3 | |

| Record name | 4-Benzyloxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20289-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethoxy)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020289263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20289-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylmethoxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyloxyindole and Its Precursors

Classical Approaches to Indole (B1671886) Synthesis Applied to 4-Benzyloxyindole

Two prominent classical methods have been successfully adapted for the synthesis of this compound: the Reissert indole synthesis and the Leimgruber-Batcho indole synthesis. orgsyn.orgresearchgate.net

The initial step in the Reissert synthesis of this compound is the base-catalyzed condensation of 6-benzyloxy-2-nitrotoluene with diethyl oxalate (B1200264). orgsyn.orgwikipedia.org This reaction, a type of Claisen condensation, relies on the enhanced acidity of the methyl group's protons, which are activated by the adjacent nitro group. researchgate.netresearchgate.net A strong base, such as potassium ethoxide, is typically used to deprotonate the methyl group, generating a carbanion. wikipedia.orgresearchgate.net This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate to form ethyl 6-benzyloxy-2-nitrophenylpyruvate. wikipedia.org

Table 1: Reagents for Reissert Condensation

| Reactant | Reagent | Role |

|---|---|---|

| 6-Benzyloxy-2-nitrotoluene | Diethyl Oxalate | Carbonyl source for pyruvate (B1213749) formation |

Following the condensation, the resulting ethyl o-nitrophenylpyruvate intermediate undergoes reductive cyclization. orgsyn.org In this key step, the nitro group is reduced to an amino group, which then spontaneously undergoes an intramolecular cyclization by attacking the adjacent ketone carbonyl. wikipedia.orgresearchgate.net Various reducing agents can be employed for this transformation, including zinc dust in acetic acid, iron in acetic acid, or sodium hydrosulfite. wikipedia.orgresearchgate.net This reaction cascade yields the heterocyclic indole core, specifically producing an indole-2-carboxylate (B1230498) ester. orgsyn.org

The final stages of the Reissert synthesis involve the conversion of the indole-2-carboxylate intermediate to the target molecule, this compound. orgsyn.org This is typically achieved through a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid, this compound-2-carboxylic acid. orgsyn.orgchemicalbook.com Subsequently, this acid is subjected to decarboxylation, usually by heating, which removes the carboxyl group at the 2-position to afford the final this compound product. orgsyn.orgwikipedia.org

The Leimgruber-Batcho synthesis offers an efficient and high-yielding alternative to the Reissert method for preparing 2,3-unsubstituted indoles. researchgate.netclockss.orgwikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.org This method has been successfully applied to the large-scale synthesis of this compound. kzoo.edu

The crucial starting material for both the Reissert and Leimgruber-Batcho syntheses of this compound is the precursor 6-benzyloxy-2-nitrotoluene. orgsyn.org This compound is prepared via a nucleophilic substitution reaction.

A common and effective procedure involves heating a mixture of 2-methyl-3-nitrophenol (B1294317) with benzyl (B1604629) chloride in the presence of a base, such as anhydrous potassium carbonate, in a solvent like dimethylformamide (DMF). orgsyn.org The phenoxide, generated in situ, displaces the chloride from benzyl chloride to form the corresponding benzyl ether. The product, 6-benzyloxy-2-nitrotoluene, can be isolated and purified by recrystallization, yielding pale-yellow crystals. orgsyn.org A 90% yield has been reported for this procedure. orgsyn.org

Table 2: Synthesis of 6-Benzyloxy-2-nitrotoluene

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reported Yield |

|---|

This precursor is then used to generate an enamine, such as (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene, by reacting it with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466). orgsyn.org The subsequent reductive cyclization of this enamine intermediate, often using Raney nickel and hydrazine (B178648) hydrate (B1144303), yields this compound in high yield (96% has been reported). orgsyn.orgchemicalbook.com

Leimgruber-Batcho Indole Synthesis

Formation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene via Condensation with Formamide (B127407) Acetals

A key intermediate in the synthesis of this compound is (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene. This compound is prepared via the Leimgruber-Batcho indole synthesis, a method that begins with the condensation of an o-nitrotoluene derivative with a formamide acetal.

The process involves the reaction of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal and pyrrolidine in dimethylformamide (DMF). orgsyn.org The addition of pyrrolidine is crucial as it generates a more reactive aminomethylenating reagent in situ, significantly reducing the required reaction time from 51 hours to just 3 hours when heated at reflux (110°C). orgsyn.org This condensation yields a mixture of enamines, primarily the desired (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.orgresearchgate.net The product is isolated as red crystals with a total yield of 95%. orgsyn.org

Table 1: Reagents for the Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

| Reactant | Molar Quantity (mol) | Volume/Mass |

|---|---|---|

| 6-Benzyloxy-2-nitrotoluene | 0.72 | 175.4 g |

| N,N-Dimethylformamide dimethyl acetal | 0.84 | 102.5 g |

| Pyrrolidine | 0.84 | 59.8 g |

Following the reaction, the volatile components are removed, and the product is recrystallized from methanol. orgsyn.org

Reductive Cyclization with Hydrazine Hydrate and Raney Nickel

The subsequent step involves the conversion of the enamine intermediate into the final indole product. This is achieved through a reductive cyclization reaction. The (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and methanol. orgsyn.org To this solution, Raney nickel is added, followed by the portion-wise addition of 85% hydrazine hydrate. orgsyn.org

Hydrazine hydrate serves as the reducing agent in the presence of Raney nickel, which acts as the catalyst. orgsyn.orglookchem.com This combination is effective for reducing aromatic nitro compounds to their corresponding amines. lookchem.comlookchem.com The reaction is exothermic, with the temperature rising from 30°C to 46°C, and is accompanied by vigorous gas evolution and a color change from red to dark brown. orgsyn.org The temperature is maintained between 45 and 50°C for the duration of the reaction to ensure complete cyclization. orgsyn.org After workup, which includes filtering the catalyst and purification via column chromatography, this compound is obtained. orgsyn.org

Reduction of 6-Benzyloxy-2-nitrophenyl Acetaldehyde

An alternative modification of the Leimgruber-Batcho synthesis involves the isolation of a phenylacetaldehyde (B1677652) intermediate. The (E)-2-nitro-β-pyrrolidinostyrene derivative can be converted into the corresponding 2-nitrophenylacetaldehyde semicarbazone. tandfonline.com This is a strategic modification to handle otherwise unstable phenylacetaldehyde intermediates. tandfonline.com The indole is then formed by the reduction of this semicarbazone. tandfonline.com For instance, hydrogenation of the semicarbazone over a palladium-on-carbon (Pd/C) catalyst leads to the formation of the desired indole ring structure. tandfonline.com

Contemporary Synthetic Strategies for this compound

Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, reducing reaction times, and increasing yields. The synthesis of indoles, including this compound, has benefited from such advancements. kzoo.edu

Palladium-Catalyzed Approaches in Indole Synthesis

Palladium-catalyzed reactions have become a cornerstone of modern synthetic chemistry due to their mild reaction conditions, tolerance of various functional groups, and good yields. researchgate.net These methods are widely used for indole synthesis and functionalization. researchgate.netumn.edu Palladium catalysts can be employed in various C-H activation and cross-coupling reactions to construct the indole core or to modify existing indole structures. nsf.govlabxing.com For example, palladium-catalyzed intramolecular cyclization of 2-alkynyl aryl azides can produce 2-aryl indoles. researchgate.net Furthermore, palladium catalysis enables the direct C3-benzylation and allylation of indoles, offering routes to complex derivatives from simpler precursors. umn.edunih.gov While not always applied directly to the initial synthesis of the this compound ring itself, these methods are crucial for the subsequent modification and diversification of the indole scaffold. rsc.org

Table 2: Examples of Palladium Catalysts in Indole Synthesis

| Catalyst | Ligand/Additive | Application |

|---|---|---|

| Pd(OAc)₂ | PhI(OAc)₂ | C7-Acetoxylation of Indolines |

| Pd₂(dba)₃ | dppe | Synthesis of 2-Aryl Indoles |

| PdCl₂(MeCN)₂ | Norbornene | Double Alkylation of Indoles |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.govnih.gov By using microwave irradiation, reactions can be heated to high temperatures and pressures rapidly and efficiently, often leading to significantly reduced reaction times and cleaner products. durham.ac.ukorganic-chemistry.org Several classical indole syntheses, including the Leimgruber-Batcho, Fischer, and Bischler methods, have been adapted to microwave conditions. nih.govsciforum.net

In the context of the Leimgruber-Batcho synthesis, microwave heating can dramatically shorten the time required for the initial enamine formation. For example, a reaction that takes 22 hours with conventional heating can be completed in 4.5 hours under microwave irradiation at 180°C, providing the product in quantitative conversion. durham.ac.uk This acceleration is attributed to the efficient interaction of the polar intermediates with the microwave energy. sciforum.net

Optimization of Novel Indole Synthesis Routes

The development of new synthetic routes for indoles is often followed by extensive optimization to maximize yield and purity. kzoo.edu Optimization studies typically involve systematically varying parameters such as the catalyst, solvent, base, and temperature. rsc.org For instance, in palladium-catalyzed double alkylation reactions for synthesizing annulated indoles, different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and bases (e.g., K₂CO₃, KHCO₃) are screened to find the optimal conditions. rsc.org The goal of such optimization is to develop scalable and efficient procedures for producing key intermediates like this compound for applications in areas such as natural product synthesis. kzoo.edu

Chemical Reactivity and Derivatization of 4 Benzyloxyindole

Reactions of the Indole (B1671886) Nitrogen (N-H)

The indole nitrogen possesses a hydrogen atom that can participate in reactions, although specific details on the reactions solely focused on the N-H of 4-benzyloxyindole were not extensively detailed in the search results. However, indoles, in general, can undergo reactions at the nitrogen atom, such as alkylation or acylation, depending on the reaction conditions and reagents used.

Reactions at the Indole C3 Position

The C3 position of the indole ring in this compound is a highly reactive site for electrophilic substitution reactions. This reactivity is commonly exploited for the introduction of various substituents, serving as a key step in the synthesis of more complex indole derivatives, including tryptamines.

Reaction with Oxalyl Chloride for Glyoxylamide Derivatives

A well-documented reaction at the C3 position involves the treatment of this compound with oxalyl chloride. This reaction is a crucial step in the synthesis of indole-3-glyoxylamide (B122210) derivatives. For instance, the reaction of this compound with oxalyl chloride, followed by treatment with an amine like isopropylamine (B41738) or dimethylamine (B145610), yields the corresponding 4-benzyloxy-3-indoleglyoxylamide iucr.orgchemicalbook.comiucr.org. This intermediate contains a reactive glyoxylamide moiety at the C3 position.

An example of this reaction sequence is the synthesis of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide from this compound, oxalyl chloride, and isopropylamine iucr.orgiucr.org. Similarly, the reaction with oxalyl chloride and dimethylamine produces 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide chemicalbook.com.

Introduction of Substituents for Tryptamine (B22526) Synthesis

The functional group introduced at the C3 position through reactions like the one with oxalyl chloride can be further transformed to synthesize tryptamine derivatives. The glyoxylamide intermediates, for example, can be reduced to yield tryptamines.

In the synthesis of 4-hydroxy-N-isopropyltryptamine, the N-isopropyl-4-benzyloxy-3-indoleglyoxylamide intermediate (obtained from this compound and oxalyl chloride followed by isopropylamine) is reduced to generate 4-benzyloxy-N-isopropyltryptamine iucr.orgiucr.org. This demonstrates how the reaction at the C3 position is integral to building the tryptamine side chain.

Another approach to synthesizing tryptamines involves the reaction of indoles with 1,n-amino alcohols via a borrowing hydrogen process, which can provide the tryptamine core in a single step uniurb.it. This method has been applied to this compound to afford substituted tryptamines uniurb.it.

Reactions at the Benzyloxy Moiety

The benzyloxy group in this compound also offers sites for chemical transformations, primarily through the cleavage of the ether linkage or potential modifications on the phenyl ring.

Hydrogenolysis for Deprotection to 4-Hydroxyindole (B18505)

A significant reaction involving the benzyloxy group is its removal via hydrogenolysis. This process cleaves the benzyl (B1604629) ether bond, yielding the corresponding 4-hydroxyindole. Hydrogenolysis is commonly carried out using a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C) iucr.orggoogle.comnih.gov.

This deprotection step is crucial in synthetic routes aiming to produce 4-hydroxyindole derivatives, including naturally occurring compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine) iucr.orgnih.gov. For instance, 4-benzyloxy-N,N-dimethyltryptamine can be deprotected by hydrogenolysis over Pd/C to yield psilocin nih.gov. Similarly, 4-benzyloxy-N-isopropyltryptamine undergoes hydrogenation to generate 4-hydroxy-N-isopropyltryptamine iucr.orgiucr.org.

The debenzylation of benzyloxy-3-(2-aminoethyl)-indoles, including the 4-benzyloxy isomer, is effectively achieved by hydrogenolysis with a palladium on charcoal catalyst google.com.

Derivatization of the Phenyl Ring within the Benzyloxy Group

While the primary focus of reactions involving the benzyloxy group in the provided search results is deprotection, the phenyl ring within the benzyloxy moiety could potentially undergo electrophilic aromatic substitution reactions under appropriate conditions. However, specific detailed research findings on the derivatization of the phenyl ring of the benzyloxy group in this compound were not prominently featured in the search results, as the lability of the benzyl ether linkage towards hydrogenolysis often makes it a protecting group intended for removal rather than further functionalization of its aromatic ring in the context of indole chemistry discussed.

Formation of This compound-3-carboxaldehyde (B112921)

The formylation of this compound at the C3 position yields this compound-3-carboxaldehyde. This transformation can be achieved through the Vilsmeier-Haack reaction, a well-established method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings. jk-sci.comwikipedia.org The Vilsmeier-Haack reaction typically employs a substituted formamide (B127407) (such as dimethylformamide, DMF) and a phosphoryl halide (like phosphorus oxychloride, POCl₃) to generate an electrophilic iminium species, known as the Vilsmeier reagent. jk-sci.comwikipedia.org This reagent then reacts with the electron-rich indole ring, predominantly at the C3 position, followed by hydrolysis to furnish the carboxaldehyde product. jk-sci.comwikipedia.org

A procedure for the preparation of this compound-3-carboxaldehyde, analogous to the formylation of other indoles, involves the reaction of this compound with phosphorus oxychloride and dimethylformamide. cdnsciencepub.comchemicalbook.com The intermediate 3-dimethylaminomethyleneindolenine is formed, which upon treatment with alkali, yields the indole-3-carboxaldehyde (B46971) derivative. cdnsciencepub.com This method has been successfully applied to the synthesis of this compound-3-carboxaldehyde. cdnsciencepub.com

Reported Yields for Vilsmeier-Haack Formylation (Example for a related indole):

| Reactant | Reagents | Conditions | Product | Yield | Citation |

| 4-Hydroxyindole | POCl₃, DMF, NaOH, HCl | Ice-methanol bath, rt, then ice cooling | 4-Hydroxyindole-3-carbaldehyde | 82% | chemicalbook.com |

Note: While a specific yield for this compound-3-carboxaldehyde using this exact method was not explicitly found in the provided snippets, the method is described as applicable, and an analogous reaction on 4-hydroxyindole shows a good yield.

Synthesis of this compound-2-carboxylic Acid and its Hydrazide Derivatives

The synthesis of this compound-2-carboxylic acid is a key transformation for accessing various derivatives substituted at the C2 position. One historical method for preparing this compound, which involves the formation of the 2-carboxylic acid as an intermediate, is the Reissert method. orgsyn.org This approach entails the condensation of 6-benzyloxy-2-nitrotoluene with ethyl oxalate (B1200264), followed by reductive cyclization to form the indole-2-carboxylate (B1230498), hydrolysis to the carboxylic acid, and subsequent decarboxylation to yield this compound. orgsyn.org

Another route to this compound-2-carboxylic acid ethyl ester, a precursor to the acid, involves the synthesis from 2-propenoic acid, 2-azido-3-[2-(phenylmethoxy)phenyl]-, ethyl ester. chemicalbook.com ChemicalBook lists multiple synthetic routes for this compound-2-carboxylic acid ethyl ester (CAS 27737-55-9). chemicalbook.comlookchem.com This ethyl ester is described as a building block and key intermediate in the synthesis of various indole derivatives for pharmaceutical research and organic synthesis. lookchem.com

This compound-2-carboxylic acid serves as a precursor for the synthesis of its hydrazide derivatives. This compound-2-carboxylic acid hydrazide reacts with aromatic and heterocyclic aldehydes under refluxing conditions in an alcoholic medium to produce 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides. researchgate.net These hydrazides are important synthetic intermediates for the preparation of new classes of pharmacologically active compounds. researchgate.net The synthesis of these hydrazides can be achieved through conventional methods or microwave irradiation techniques. researchgate.net

The reaction of this compound-2-carboxylic acid with different amines in the presence of coupling agents like NMM and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium has also been reported for the synthesis of new indole derivatives. connectjournals.comresearchgate.net

Regioselective Transformations

Regioselective transformations of this compound are crucial for directing reactions to specific positions on the indole nucleus, particularly the C2, C3, or nitrogen (N1) positions, given the inherent reactivity preferences of the indole core. The C3 position is typically the most nucleophilic site in indole due to its electron density. researchgate.net However, regioselectivity can be influenced by reaction conditions, catalysts, and the nature of the substituents.

This compound has been utilized as a reactant in regioselective synthesis, including iodine-catalyzed Markovnikov addition and Bartoli reductive cyclization. chemicalbook.comsigmaaldrich.comguidechem.comsanhua-chem.comsigmaaldrich.com

Bartoli Reductive Cyclization for Indole Intermediates

The Bartoli indole synthesis is a classical method for preparing indoles, typically involving the reaction of a nitroarene with a vinyl Grignard reagent. researchgate.netrsc.org This reaction proceeds via a proposed mechanism involving addition, cyclization, and elimination steps. researchgate.net Bartoli reductive cyclization, as mentioned in the context of this compound, refers to its use as a reactant or intermediate in synthetic routes that may involve a reductive cyclization step to form the indole ring or a related structure. chemicalbook.comsigmaaldrich.comguidechem.comsigmaaldrich.com

While this compound itself is a pre-formed indole, its mention in relation to Bartoli reductive cyclization suggests its application in multi-step syntheses where an indole ring system is constructed from a precursor, and this compound or a derivative is either a starting material that undergoes further cyclization/rearrangement or is synthesized via a Bartoli-type process from a suitably substituted nitroarene. The provided information indicates that this compound is a reactant for the preparation of indoles by Bartoli reductive cyclization as useful intermediates in medicinal chemistry research. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This implies that synthetic strategies for complex indole structures may employ Bartoli cyclization to form a key indole intermediate, potentially a derivative of this compound, which is then further elaborated.

Advanced Applications of 4 Benzyloxyindole in Organic Synthesis

Precursor for Complex Indole (B1671886) Alkaloids and Natural Products

Indole alkaloids are a large class of natural products characterized by an indole structural moiety, many of which possess significant physiological activity. wikipedia.org 4-Benzyloxyindole is utilized in the synthesis of such complex structures.

Intermediate in the Synthesis of Oxazolyl Indoles

This compound has been identified as a key intermediate in the synthesis of oxazolyl indoles. kzoo.edu For example, in the synthesis of the macrocyclic core of Diazonamide A, a marine natural product with cytotoxic activity, this compound was utilized as a crucial intermediate for preparing an oxazolyl indole component. kzoo.edu This highlights its role in constructing complex natural product scaffolds.

Building Block for Pharmaceuticals and Drug Discovery

This compound is recognized as a valuable building block in the pharmaceutical industry and drug discovery due to its versatility in synthesizing various bioactive compounds. nbinno.comchemimpex.comminglangchem.com

Synthesis of 4-alkyloxy-aminoalkyl Indole Derivatives

This compound is used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives. sigmaaldrich.comnih.govsigmaaldrich.comchemicalbook.com A synthetic route involves the alkylation of this compound, followed by deprotection and further alkylation to yield the target 4-alkyloxy-aminoalkyl indole derivatives. nih.gov These derivatives can be related to compounds exhibiting affinity for receptors like the CB1 receptor. nih.gov

Preparation of HCV Inhibitors

This compound is employed as a reactant in the preparation of Hepatitis C Virus (HCV) inhibitors. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This indicates its utility in the development of antiviral agents targeting HCV. For instance, research has described the discovery and synthesis of pyrano[3,4-b]indole based inhibitors of HCV NS5B polymerase, where indole derivatives play a role. researchgate.net

Precursor for CB2 Cannabinoid Receptor Ligands

This compound is utilized as a reactant in the preparation of indol-3-yl tetramethylcyclopropyl ketones, which are known to act as ligands for the CB2 cannabinoid receptor. sigmaaldrich.comzellbio.eusigmaaldrich.comsigmaaldrich.comscientificlabs.com The CB2 receptor is a target of interest in the development of therapeutics for various conditions, including inflammatory disorders and pain management, often pursued to avoid the psychoactive effects associated with CB1 receptor activation. d-nb.infomdpi.com The synthesis involving this compound contributes to the exploration and development of selective CB2 receptor ligands.

Intermediate for Carbon-11-Labeled PET Agents

This compound is employed as a reactant in the synthesis of carbon-11-labeled 4-aryl-4H-chromenes. sigmaaldrich.comsigmaaldrich.comchemicalbook.com These compounds are investigated as new positron emission tomography (PET) agents, particularly for imaging apoptosis in cancer. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Carbon-11 (¹¹C), with its short half-life of 20.4 minutes, is a widely used radionuclide for labeling small molecule PET tracers, allowing for in vivo evaluation without altering the molecule's physicochemical properties significantly. mdpi.comacs.orgopenmedscience.com The use of this compound facilitates the incorporation of the ¹¹C isotope into target molecules for PET imaging applications.

Synthesis of Indol-3-yl Tetramethylcyclopropyl Ketones

The synthesis of indol-3-yl tetramethylcyclopropyl ketones specifically utilizes this compound as a reactant. sigmaaldrich.comzellbio.eusigmaaldrich.comsigmaaldrich.comscientificlabs.com This highlights a direct application of this compound in constructing this particular class of compounds, which are relevant in the context of developing CB2 cannabinoid receptor ligands.

Development of Anti-Cancer Agents

Research has explored the potential of this compound and its derivatives in the development of anti-cancer agents. chemimpex.comminglangchem.comnbinno.com The compound has shown potential as a lead compound in cancer research and its derivatives have demonstrated cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer. nbinno.com this compound-2-carboxylic acid, a related compound, is also noted as a key intermediate in the synthesis of anti-cancer agents. chemimpex.com Studies investigate the role of indole derivatives in cellular processes related to cancer cell growth and apoptosis. chemimpex.com

Application in Neurological Disorder Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. chemimpex.comminglangchem.com It is utilized in the production of therapeutic agents aimed at treating conditions affecting the nervous system. minglangchem.com This includes its application as a building block for the synthesis of bioactive compounds such as agonists for serotonin (B10506), melatonin (B1676174), and dopamine (B1211576) receptors. nbinno.com It also serves as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of antidepressants. minglangchem.com this compound-2-carboxylic acid is also mentioned in the context of potential novel therapeutic agents in neurology. chemimpex.com Furthermore, 4-benzyloxy-3-indoleacetonitrile, a derivative, is used as a chemical intermediate for the synthesis of pharmaceutical compounds, particularly the neurotransmitter agonist 4-Hydroxytryptamine Creatinine, crucial for medications targeting neurological and psychiatric disorders. lookchem.com

Synthesis of Paraidi (Varespladib)

This compound serves as a raw material in the synthesis of Varespladib (Paraidi). guidechem.comgoogle.com Varespladib is a synthetic molecule that acts as an inhibitor of secretory phospholipase A2 (sPLA2) isoforms. wikipedia.orgnih.gov A reported synthetic route utilizes this compound as a starting material, undergoing a series of reactions including protection, introduction of functional groups, reduction, and deprotection to yield Varespladib. guidechem.comgoogle.com The process involves steps such as protection of the N atom, introduction of an acetyl group, reduction to an ethyl group, introduction of a benzyl (B1604629) group, introduction of an acetate (B1210297) group, and resolution via oxalyl chloride. guidechem.com This method is noted for using readily available starting materials, mild reaction conditions, and providing a high yield and purity. google.com

A simplified representation of key intermediates and transformations in one synthetic route to Varespladib from this compound is shown below:

| Step | Description | Intermediate/Transformation Example |

| 1 | Protection of the indole nitrogen (e.g., with benzenesulfonyl). | Formation of 1-benzenesulfonyl-4-benzyloxy-1H-indole. guidechem.com |

| 2 | Introduction of an acetyl group at the 2-position. | Formation of a 2-acetyl intermediate. guidechem.com |

| 3 | Reduction of the acetyl group to an ethyl group. | Two-step reduction using tetrahydrology and aluminum and triangular silicon hydrogen. guidechem.com |

| 4 | Introduction of an N-benzyl group and a 4-acetate group. | Specific functionalization steps. guidechem.com |

| 5 | Resolution through reaction with oxalyl chloride followed by ammonolysis. | Formation of the oxamoyl moiety. guidechem.com |

| 6 | Hydrolysis of the tert-butyl ester. | Final step to obtain Varespladib. google.com |

This route highlights the multi-step synthesis where this compound serves as the foundational indole structure.

Materials Science Applications

Beyond its extensive use in organic synthesis for pharmaceutical purposes, this compound also finds applications in the field of materials science. The compound can be incorporated into various materials such as polymers, coatings, and resins. minglangchem.com Its inclusion can lead to enhanced material properties, including improved thermal stability, mechanical strength, and weather resistance. minglangchem.com These enhanced characteristics make materials containing this compound suitable for applications in industries like electronics, automotive, and construction. minglangchem.com Furthermore, this compound is a key intermediate in the synthesis of certain OLED (organic light-emitting diode) materials, specifically indole-based carbazole (B46965) derivatives, which are known for their excellent electro-optical properties. nbinno.com This demonstrates its utility in the development of advanced functional materials.

Development of Organic Light-Emitting Diodes (OLEDs)

This compound is recognized as a significant intermediate in the synthesis of materials utilized in Organic Light-Emitting Diodes (OLEDs) nbinno.comminglangchem.com. OLEDs are widely employed in display and lighting technologies due to their superior characteristics compared to traditional light sources, including increased brightness, energy efficiency, and longevity nbinno.com. The compound plays a role in the creation of indole-based carbazole derivatives, which are known for their favorable electro-optical properties essential for OLED performance nbinno.com. The incorporation of indole units, potentially derived from precursors like this compound, into the molecular structures of OLED materials can contribute to desirable emission characteristics vulcanchem.com. Research in OLED technology continues to evolve with the development of innovative materials and device architectures aimed at improving performance, including color tunability and flexibility researchgate.net.

Functionalized Polymers

Derivatives of this compound have been investigated for their potential applications in polymer chemistry . The integration of indole units into the backbone of polymers can impart distinct optical and electronic properties . These functionalized polymers are of interest for their potential use in organic electronics and photonics . The stability and reactivity of compounds like this compound make them suitable for creating complex molecular architectures within polymer structures chemimpex.com. Research in this area explores the synthesis and properties of polymers containing indole moieties, highlighting their relevance in material science .

Development of Fluorescent Probes

This compound can be modified to create fluorescent probes, which are valuable tools in biological imaging and for real-time tracking of cellular processes chemimpex.comchemimpex.com. Indole and its derivatives are known for their strong fluorescence emission in solution, making them suitable fluorophores mdpi.com. Fluorescent probes based on indole structures have been developed for various applications, including the detection of specific ions or molecules and pH sensing mdpi.comresearchgate.net. The ability to modify this compound allows for the design of probes with specific recognition units and tunable fluorescence properties for targeted biological investigations chemimpex.comchemimpex.comresearchgate.net. For instance, indole-based BODIPY fluorescent probes have been constructed for selective detection of benzenethiols researchgate.net.

Role in Agrochemicals and Dyes Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including agrochemicals and dyes chemimpex.com. In the agricultural sector, its properties are leveraged in the development of agrochemicals aimed at improving crop yield and providing plant protection minglangchem.com. This includes its use as a precursor in the synthesis of novel pesticides and fungicides minglangchem.com. Furthermore, this compound's stability and reactivity facilitate its use in the creation of complex molecular structures relevant to the synthesis of dyes chemimpex.com. The Leimgruber-Batcho indole synthesis, a method for preparing substituted indoles like this compound, is a notable synthetic route that has seen advancements for applications including agrochemicals journalijar.comorgsyn.org.

Biological and Pharmacological Research Involving 4 Benzyloxyindole Derivatives

Mechanisms of Action of Indole (B1671886) Derivatives

Indole derivatives exhibit a wide range of mechanisms of action, allowing them to interact with various biological targets and influence diverse cellular processes. Their versatility makes them valuable scaffolds in the design of new therapeutic agents. nih.govnrfhh.com

Interactions with Biological Targets

Indole derivatives can interact with a variety of molecular targets within biological systems. These interactions are key to their therapeutic effects. Examples of targets include tubulin, protein kinases, histone deacetylases (HDAC), and topoisomerases. nih.govresearchgate.net The structural versatility of indoles facilitates the design of compounds that can selectively target specific pathways involved in diseases like cancer, potentially minimizing toxicity to normal cells. nih.gov

Role in Cellular Processes

Indole derivatives are involved in regulating various cellular processes. For instance, they can influence cell signaling, growth regulation, and neurotransmission, partly due to the indole structure being a core component of essential molecules like tryptophan and serotonin (B10506). eurekaselect.com Research investigates the role of indole derivatives in cellular processes to understand their effects on cell growth and apoptosis. chemimpex.com

Impact on Cancer Cell Growth and Apoptosis

The anticancer properties of indole derivatives have been a significant area of research. mdpi.com These compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). eurekaselect.commdpi.com Mechanisms involved include the modulation of pathways crucial for cancer development and progression, such as inhibiting cell proliferation, inducing apoptosis, and interfering with key signaling pathways. nrfhh.comeurekaselect.commdpi.com Some indole derivatives, like indole-3-carbinol (B1674136) (I3C) and its derivative 3,3′-diindolylmethane (DIM), have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including hormone-dependent cancers. mdpi.commdpi.com Studies have shown that 4-Benzyloxyindole derivatives, in particular, can exhibit potent cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer. nbinno.com

Enzyme Inhibition and Receptor Binding Studies

Indole derivatives are known to act as inhibitors of various enzymes and modulators of receptor binding. For example, some indole derivatives can inhibit enzymes like tubulin, which is vital for cell division, leading to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com They can also modulate key inflammatory pathways by inhibiting enzymes like COX-2. nih.govmdpi.comajchem-a.com Furthermore, indole derivatives are explored for their potential to inhibit enzymes like tyrosinase, involved in melanin (B1238610) synthesis, and indoleamine 2,3-dioxygenase-1 (IDO1), which is linked to cancer cell development. nih.govespublisher.com Receptor binding studies are also crucial, as indole derivatives can interact with various receptors, including serotonin receptors. chemimpex.comcymitquimica.com

Specific Biological Activities of this compound Derivatives

Research into this compound derivatives has highlighted specific biological activities, particularly concerning their interaction with serotonin receptors. chemimpex.comcymitquimica.com

Serotonin Receptor Binding and Modulation

This compound is recognized as a serotonin receptor binding agent. cymitquimica.com It has been described as binding to serotonin receptors, specifically those that are G-protein coupled and mediate intracellular signaling cascades. cymitquimica.com This interaction suggests a potential role for this compound and its derivatives in modulating serotonergic pathways. Research in this area is instrumental in exploring potential therapeutic applications related to conditions involving serotonin receptor dysfunction. chemimpex.comcymitquimica.com

Antibacterial Activities

Indole derivatives have demonstrated significant antimicrobial activity against various bacterial strains. Studies have investigated the inhibitory effects of these compounds, suggesting their potential as antibacterial agents.

Activity against Pseudomonas aeruginosa

Research has explored the activity of indole derivatives, including 7-benzyloxyindole (B21248), against Pseudomonas aeruginosa. frontiersin.org While some indole derivatives have shown antivirulence activities against P. aeruginosa, such as inhibiting biofilm formation and virulence factor biosynthesis, the direct antibacterial activity of this compound derivatives specifically against P. aeruginosa requires further detailed examination based on the provided search results. frontiersin.orgnih.gov One study on novel indole derivatives synthesized from this compound-2-carboxylic acid reported on their antibacterial activities against Pseudomonas aeruginosa. researchgate.netconnectjournals.com Compounds 3a, 3b, 3c, 3h, 3i, and 3j exhibited good potency against P. aeruginosa. researchgate.netconnectjournals.com

Activity against Staphylococcus aureus

Indole derivatives, including 7-benzyloxyindole, have been investigated for their effects on Staphylococcus aureus. frontiersin.orgresearchgate.net Treatment with 7-benzyloxyindole has been shown to reduce staphyloxanthin production and inhibit the hemolytic activity of S. aureus without affecting bacterial growth, suggesting an antivirulence mechanism. researchgate.net This made S. aureus more susceptible to killing by hydrogen peroxide and human whole blood. researchgate.net Transcriptional analyses indicated that 7-benzyloxyindole repressed the expression of several virulence genes in S. aureus. researchgate.net

Studies on novel indole derivatives synthesized from this compound-2-carboxylic acid also reported activity against Staphylococcus aureus. researchgate.netconnectjournals.com Compounds 3a, 3b, 3c, 3d, 3e, 3h, 3i, and 3j showed activity against S. aureus, with compounds 3d and 3e specifically showing activity only against S. aureus. researchgate.netconnectjournals.com Another study on novel small-molecule hybrid-antibacterial agents against S. aureus and MRSA strains mentioned that bisindole compounds, which share the indole core with this compound derivatives, also show antibacterial activities towards S. aureus. nih.gov

Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory activities. cymitquimica.comnbinno.com Indole derivatives, in general, are known for their anti-inflammatory properties. researchgate.netresearchgate.net Research on various indole derivatives has explored their potential as anti-inflammatory agents, often by targeting enzymes like COX-2. ekb.egnih.gov While the specific anti-inflammatory mechanisms and potency of this compound derivatives require further detailed investigation based on the provided search results, the indole scaffold is recognized in the context of developing anti-inflammatory drugs. ekb.egnih.gov

Antitumor/Anticancer Potency

This compound and its derivatives have been extensively studied for their anticancer properties. cymitquimica.comresearchgate.netresearchgate.netresearchgate.netnbinno.com Indole derivatives exhibit potential anticancer activities through various mechanisms, including inducing apoptosis, inhibiting cancer cell proliferation, and modulating signaling pathways involved in cell survival. researchgate.netnih.gov

Studies have reported that this compound derivatives have potent cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer. nbinno.com Research has also explored the use of indole derivatives, such as 5-benzyloxyindole-3-acetic acid, as ligands in platinum(IV) prodrugs for enhanced anticancer activity. mdpi.comnih.govresearchgate.netmdpi.com These platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid have demonstrated significant activity against multiple human cancer cell lines, in some cases proving more active than standard platinum(II) drugs like cisplatin, oxaliplatin, and carboplatin (B1684641). mdpi.comnih.govresearchgate.net For example, one complex, 56-5B3A, showed notable anticancer activity with GI50 values ranging from 1.2 to 150 nM. mdpi.comnih.govresearchgate.net The mechanisms of action for these complexes can involve enhanced production of reactive oxygen species, decline in mitochondrial activity, and inhibition of histone deacetylase. mdpi.comnih.govresearchgate.net

Other research has focused on novel indole derivatives as inhibitors of kinases like EGFR and SRC, which are involved in the aggressive phenotype of various tumors. nih.gov Some of these compounds have shown potent inhibitory activity against these kinases and cytotoxicity in cancer cell lines, including lung, breast, and prostate cancer. nih.gov

Antiviral Activities

This compound derivatives have been reported to possess antiviral activities. cymitquimica.comresearchgate.netresearchgate.netnih.govnbinno.com Research has shown that these compounds can be effective against various viruses. researchgate.netnih.govnbinno.com For instance, a study published in the Journal of Medicinal Chemistry indicated that this compound derivatives have potent antiviral activity against human immunodeficiency virus (HIV) by inhibiting the viral reverse transcriptase enzyme. nbinno.com Indole derivatives are considered attractive pharmacological agents for antiviral drug discovery, with ongoing research aimed at improving their antiviral potencies against a range of viruses, including HIV and HCV. nih.govgoogle.com

Antioxidant Activities

This compound has been reported to exhibit antioxidant activities. cymitquimica.comnbinno.com Indole derivatives are generally known for their antioxidant properties. researchgate.netresearchgate.netnih.gov Compounds with strong antioxidant activity can help neutralize reactive oxygen species (ROS) and free radicals, thereby protecting cells from oxidative stress. researchgate.netnih.gov While specific data on the antioxidant activity of this compound itself is not detailed in the provided search results, the indole scaffold is recognized in the context of developing antioxidant candidates. researchgate.netnih.gov Studies on other indole derivatives, such as tryptophan and tryptamine (B22526) derivatives, have investigated their scavenging activity for ROS and reactive nitrogen species (RNS). nih.gov

Antimalarial and Antitubercular Properties

The indole nucleus is present in compounds with demonstrated activity against microbial infections, including potential as antimalarial and antitubercular agents. sigmaaldrich.comuni.lu While direct studies on this compound itself for these specific properties were not prominently found in the search results, research on indole and indazole derivatives has shown promise as antimycobacterial agents. Studies have identified new indole and indazole derivatives exhibiting significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. guidetoimmunopharmacology.org The structural features, such as the presence of a thiadiazole moiety in the connecting side chain, have been highlighted as important for antimycobacterial potency in these indole-based compounds. guidetoimmunopharmacology.org The broader exploration of indole derivatives underscores the potential within this class of compounds for developing new agents against tuberculosis and malaria.

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Structure-Activity Relationship (SAR) studies are crucial in identifying how modifications to a chemical scaffold influence its biological activity. Research involving this compound derivatives has included SAR investigations to understand the impact of substitutions on their properties. One study exploring psychoplastogenic N,N-dimethylaminoisotryptamine (isoDMT) analogs, which can be accessed from indoles, investigated the effect of substituents, including a benzyloxy group, at different positions of the indole ring. This research found that substitution at the 4-position of the indole, irrespective of the substituent's electronic or steric properties (such as methoxy, benzyloxy, or fluoro), resulted in compounds that were unable to enhance dendritic arbor complexity. nih.gov This finding is significant for understanding the SAR of 4-substituted indoles in this context.

SAR studies have also been conducted on benzyloxy substituted indole glyoxylamides evaluated as pancreatic lipase (B570770) inhibitors. nih.gov These studies aimed to correlate the structural variations within the series of 11 synthesized compounds with their observed inhibitory activity against pancreatic lipase. nih.gov Such investigations help in identifying key structural features responsible for potent activity and guide the design of more effective derivatives.

In Vivo and In Vitro Efficacy Assessments

The efficacy of this compound derivatives has been assessed in both in vitro (laboratory) and in vivo (living organism) models for various biological activities.

In the context of antifungal research, studies on indole derivatives, including 7-benzyloxyindole (an isomer of this compound), have demonstrated in vitro and in vivo efficacy against Candida albicans. nih.govchem960.com Specifically, 7-benzyloxyindole was shown to significantly inhibit C. albicans biofilm formation in vitro. nih.govchem960.com In vivo studies using a Caenorhabditis elegans infection model also supported the antivirulence efficacy of 7-benzyloxyindole. nih.govchem960.comuni.lu

Furthermore, a series of benzyloxy substituted indole glyoxylamides were synthesized and evaluated for their in vitro pancreatic lipase inhibitory activity. nih.gov Several analogs exhibited potent activity, with compound 11b showing an IC50 value comparable to that of the known pancreatic lipase inhibitor orlistat. nih.gov In vivo assessments of compound 11b in mice demonstrated anti-obesity efficacy comparable to orlistat, indicating that it acts through pancreatic lipase inhibition. nih.govciteab.com

Research involving platinum(IV) prodrugs incorporating 5-benzyloxyindole-3-acetic acid (another derivative) in the axial position has shown promising in vitro anticancer activity against a panel of human cancer cell lines. wikipedia.orguni.lu These complexes proved to be considerably more active than standard platinum drugs like cisplatin, oxaliplatin, and carboplatin in most cell lines tested. wikipedia.orguni.lu

These studies highlight the diverse biological activities exhibited by benzyloxyindole derivatives and the application of both in vitro and in vivo models to evaluate their potential therapeutic efficacy.

Computational and Theoretical Studies in Drug Design

Computational and theoretical methods play a significant role in modern drug design and the study of chemical compounds like this compound and its derivatives. These methods provide insights into molecular interactions, electronic properties, and predicted pharmacokinetic behavior.

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of small molecules with target proteins. Studies involving indole derivatives, including those synthesized from this compound-2-carboxylic acid, have utilized molecular docking with proteins such as the FabH protein. nih.govnih.gov FabH (β-ketoacyl-[acyl-carrier-protein] synthase III) is an enzyme involved in bacterial fatty acid synthesis and is considered a potential target for antibacterial agents. nih.govflybase.org Molecular docking studies with FabH have shown good binding free energy values for some indole derivatives, suggesting favorable interactions with the enzyme's active site. nih.govnih.gov This computational approach helps in identifying potential lead compounds and understanding the molecular basis of their activity.

Density Functional Theory (DFT) calculations are a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations have been applied in studies related to indole chemistry, including understanding reaction mechanisms and stereoselectivity. wikipedia.orgfishersci.cawikidata.orgguidetopharmacology.orgsigmaaldrich.comhznu.edu.cn For instance, DFT has been used to rationalize the mechanism of stereoinduction during indolylation reactions. wikidata.org In the context of drug design, DFT calculations can provide insights into the stability, reactivity, and electronic distribution of this compound derivatives, aiding in the rational design of new compounds with desired properties.

Predicting pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is crucial in the early stages of drug discovery. Computational tools like pkCSM are used for this purpose. Studies on indole derivatives, including benzyloxy substituted compounds, have employed pkCSM analysis to predict their pharmacokinetic profiles. nih.govciteab.comnih.govnih.gov For example, pkCSM has been used to predict the pharmacokinetic properties and toxicity of synthesized indole compounds. nih.govnih.gov In the evaluation of benzyloxy substituted indole glyoxylamides as pancreatic lipase inhibitors, pkCSM analysis was used to predict gastrointestinal absorption and toxicity, which helped in selecting a promising candidate (compound 11b) for in vivo studies. nih.govciteab.com These predictions provide valuable information regarding the likely behavior of the compounds in a biological system.

Conformational Analysis

Conformational analysis plays a crucial role in understanding the biological activity of indole derivatives, including those related to this compound. The three-dimensional structure and the different spatial arrangements (conformers) that a molecule can adopt significantly influence its interaction with biological targets such as receptors and enzymes nih.govnih.gov.

Studies on indole derivatives have employed various methods for conformational analysis, including computational calculations (such as ab initio SCF and molecular mechanics), NMR spectroscopy, and X-ray crystallography researchgate.netirb.hr. These techniques provide insights into preferred conformations and the energy barriers between different conformers.

For this compound itself, crystal structure analysis has shown that the indole ring system is nearly planar. The benzyloxy group attached at the 4-position adopts an anti conformation relative to the indole ring, with a specific torsion angle observed iucr.orgiucr.org. The benzene (B151609) ring of the benzyloxy group is positioned nearly perpendicular to the plane of the indole ring iucr.orgiucr.org.

In the context of biological activity, the conformational preferences of indole derivatives can impact their ability to bind to specific sites on proteins. For example, studies on conformationally restricted indomethacin (B1671933) analogues (which are indole derivatives) used calculations, NMR, and X-ray crystallography to understand how structural constraints influenced their activity against cyclooxygenase enzymes and multidrug resistance proteins researchgate.net.

Conformational analysis is also integral to structure-activity relationship (SAR) studies, where the relationship between chemical structure, conformation, and biological effect is investigated nih.govfuture4200.com. By understanding the preferred conformations, researchers can design derivatives with modified shapes to optimize interactions with biological targets nih.gov. Molecular docking studies, which predict how a molecule binds to a protein, often rely on conformational analysis to sample possible binding poses nih.govmdpi.comresearchgate.net.

Research on indole-based compounds as potential therapeutic agents, such as those targeting cancer or neurological disorders, often involves conformational analysis to elucidate the binding modes and identify key structural features responsible for activity nih.govmdpi.comnih.gov. For instance, studies on tryptamine derivatives, which are structurally related to this compound, have used conformational analysis to understand their interaction with serotonin receptors and their potential psychoplastogenic effects nih.govtripod.com. The conformational flexibility of the side chain in these molecules can influence their affinity and efficacy at these receptors tripod.com.

While specific detailed data tables focusing solely on the conformational analysis of this compound derivatives in biological contexts were not extensively found in the search results, the principles and methods of conformational analysis discussed are broadly applied to indole derivatives to understand their biological and pharmacological properties. The crystal structure data for this compound provides a foundational understanding of its solid-state conformation iucr.orgiucr.org.

| Compound | Indole Ring Planarity (r.m.s. deviation) | Benzyloxy Group Conformation (Torsion Angle) | Benzene Ring Orientation (Plane-to-Plane Twist) |

| This compound | 0.013 Å iucr.orgiucr.org | anti (-179.00 (13)°) iucr.orgiucr.org | 89.73 (6)° (near perpendicular) iucr.orgiucr.org |

This table summarizes key conformational data for this compound derived from crystal structure analysis. iucr.orgiucr.org

Analytical and Spectroscopic Characterization in Research

Confirmation of Structure by Spectroscopic Techniques

Spectroscopic methods such as FTIR, NMR, and Mass Spectrometry are fundamental in confirming the chemical structure of 4-Benzyloxyindole and its derivatives. These techniques provide unique spectral fingerprints that can be compared with theoretical data or known standards. rsc.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, providing information about the vibrational modes of its chemical bonds. While specific FTIR data for this compound were not extensively detailed in the search results, IR spectroscopy is generally used to monitor functional groups like benzyl (B1604629) ethers, which typically show a C-O-C stretching absorption around 1250 cm⁻¹ . FTIR has also been used to characterize related indole (B1671886) derivatives, confirming the presence of expected functional groups researchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. rsc.orgorgsyn.org

¹H NMR spectroscopy provides information about the types of hydrogen atoms in the molecule, their chemical environment, and their connectivity based on chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J values). A representative ¹H NMR spectrum for a related benzyloxyindole derivative shows characteristic signals for aromatic protons, indole NH, and the benzylic CH₂ group iucr.orgiucr.org. For this compound itself, ¹H NMR data has been reported, showing signals in the aromatic region and for the indole NH orgsyn.org. The chemical shifts are typically reported in parts per million (ppm) relative to a standard like TMS rsc.org.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a signal, with its chemical shift being indicative of its hybridization and electronic environment. bhu.ac.in ¹³C NMR spectra are often acquired with proton decoupling, resulting in singlet signals for each distinct carbon bhu.ac.inyoutube.com. Data for a related benzyloxyindole compound show characteristic ¹³C signals for aromatic and aliphatic carbons iucr.orgiucr.org. ¹³C NMR, along with ¹H NMR, is considered critical for confirming the substitution pattern and purity of indole derivatives like this compound .

Mass Spectrometry (MS)

Mass Spectrometry is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can aid in structural elucidation. In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. rsc.org For this compound (C₁₅H₁₃NO, molecular weight 223.27) sigmaaldrich.comfishersci.no, the molecular ion peak ([M]⁺) would be expected at m/z 223. The fragmentation pattern provides clues about the substructures present in the molecule. Mass spectrometry has been used to confirm the structure of this compound and its derivatives by observing the expected molecular ion peak and characteristic fragment ions lgcstandards.comresearchgate.net. High-resolution mass spectrometry (HRMS) can provide more precise mass measurements, allowing for the determination of the elemental composition of the ions . Predicted collision cross-section values for various adducts of this compound are also available, which can be useful in certain MS experiments uni.lu.

X-ray Diffraction Studies for Single Crystal Structures

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional structure of crystalline compounds, including the precise positions of atoms and bond lengths and angles. nih.govmdpi.com Growing single crystals of sufficient quality is a prerequisite for this technique. X-ray diffraction studies have been successfully conducted on this compound, revealing details about its molecular conformation and crystal packing iucr.orgiucr.org. For instance, the indole ring system has been shown to be nearly planar, and the benzyloxy group adopts an anti conformation with respect to the indole ring iucr.org. XRD is considered the gold standard for unambiguous structural determination .

Elemental Analysis for Purity and Composition

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure chemical compound. This analysis is crucial for confirming the empirical formula and assessing the purity of a synthesized compound. orgsyn.orgcarlroth.com For this compound with the empirical formula C₁₅H₁₃NO sigmaaldrich.com, the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated. Experimental elemental analysis results for a sample of this compound showed values consistent with the calculated percentages for C, H, and N, confirming its composition and purity lgcstandards.comcdnsciencepub.com. Elemental microanalysis is often performed to further confirm the chemical composition and purity of synthesized compounds mdpi.com.

Future Directions and Research Perspectives

Exploration of New Synthetic Pathways and Green Chemistry Approaches

Future research in this area is expected to focus on developing novel synthetic pathways that align with the principles of green chemistry. This includes exploring alternative energy resources, nonconventional solvents, and heterogeneous catalysts, such as nanocatalysts, to minimize waste generation and reduce the environmental impact of synthesis researchgate.net. Metal-catalyzed reactions, particularly those involving palladium, are valuable tools for carbon-carbon and carbon-heteroatom coupling in indole (B1671886) synthesis and are likely to be further explored for their application to 4-Benzyloxyindole researchgate.net. The development of more convenient, cost-effective, and safe synthetic routes with improved yields remains a key objective researchgate.net.

Development of Novel this compound Derivatives with Enhanced Bioactivity

The indole scaffold is a prevalent structure in numerous natural products and pharmaceuticals, and its derivatives are known for a wide range of biological activities, including potential applications in medicinal chemistry, such as in cancer research and antimicrobial activity solubilityofthings.comresearchgate.net. This compound serves as a key intermediate in the synthesis of various indole derivatives for pharmaceutical research, including precursors for selective serotonin (B10506) reuptake inhibitors (SSRIs) and agents for neurological disorders and cancer minglangchem.comlookchem.com.

Future directions involve the rational design and synthesis of novel this compound derivatives with tailored structures to enhance specific biological activities. This includes exploring modifications to the benzyloxy group and the indole core to optimize potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) analysis will be crucial in guiding the design of these new compounds . Studies on related indole derivatives have shown promising results, such as improved potency in cellular assays compared to initial lead compounds . The potential of indole derivatives as anticancer agents, antimicrobial agents, and modulators of biological pathways highlights the opportunities for developing novel therapeutics based on the this compound scaffold researchgate.netresearchgate.netmdpi.com. For instance, platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid have demonstrated significant anticancer activity against various human cell lines, proving considerably more active than standard platinum(II) drugs in many cases mdpi.com.

Advanced Mechanistic Studies of Biological Interactions

Understanding the detailed molecular mechanisms underlying the biological effects of this compound and its derivatives is essential for their successful development as therapeutic agents. Future research will delve deeper into identifying specific molecular targets and pathways with which these compounds interact .

Mechanistic studies could involve investigating interactions with enzymes, receptors, and other biomolecules. For example, some indole derivatives have been shown to exhibit anticancer properties through various mechanisms, including cell cycle arrest, enzyme inhibition (such as aromatase, tubulin, tyrosine kinase, topoisomerase, and histone deacetylases), and modulation of signaling pathways like NFkB/PI3/Akt/mTOR researchgate.netresearchgate.net. Studies on related compounds, such as 5-benzyloxyindole-3-acetic acid, have explored their effects on biochemical pathways ontosight.ai. Further research is needed to elucidate the precise mechanisms by which this compound derivatives exert their biological effects, potentially employing advanced techniques such as transcriptomics to understand gene expression modulation nih.gov. For example, indole itself has been shown to significantly modulate bacterial gene expression related to virulence and fitness in Klebsiella pneumoniae nih.gov.

Translational Research and Clinical Potential

The translational research landscape for this compound and its derivatives involves bridging the gap between promising laboratory findings and clinical applications. Future efforts will focus on evaluating the therapeutic potential of these compounds in relevant disease models and, eventually, in human studies.

Q & A

Q. What frameworks support systematic reviews of this compound’s applications across disciplines (e.g., medicinal chemistry, materials science)?

- Methodological Answer : Apply Arksey & O’Malley’s scoping review framework:

Identify Research Questions : e.g., “How does benzyloxy substitution impact indole photostability?”

Screen Sources : Use PRISMA guidelines to filter databases (SciFinder, PubMed) with keywords “this compound” AND (“synthesis” OR “kinase”).

Consult Experts : Validate findings via Delphi surveys with indole chemistry specialists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings